

Spectroscopic Profile of 5-Fluoro-2-formylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 5-Fluoro-2-formylpyridine

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Fluoro-2-formylpyridine**, a key intermediate in pharmaceutical and agrochemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **5-Fluoro-2-formylpyridine**.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Experimental ^1H and ^{13}C NMR spectral data for **5-Fluoro-2-formylpyridine** were not available in the searched resources. The analysis of related fluorinated pyridine derivatives suggests the following expected spectral characteristics.

^1H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the aldehyde proton and the three protons on the pyridine ring. The chemical shifts will be influenced by the electronegativity of the fluorine atom and the electron-withdrawing nature of the formyl group. The aldehyde proton is expected to appear as a singlet in the downfield region (typically δ 9-10 ppm). The pyridine ring protons will exhibit complex splitting patterns (doublets or doublets of doublets) due to proton-proton and proton-fluorine couplings.

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum should display six distinct signals for the six carbon atoms in the molecule. The carbon of the formyl group (C=O) is expected at the most downfield position (typically δ 190-200 ppm). The carbons of the pyridine ring will appear in the aromatic region, with their chemical shifts influenced by the fluorine and formyl substituents. The carbon atom directly bonded to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹J_{CF}).

Table 2: Infrared (IR) Spectroscopy Data

The IR spectrum of **5-Fluoro-2-formylpyridine** is characterized by absorption bands corresponding to its key functional groups.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3050-3100	C-H stretch	Aromatic (Pyridine)
~2850 and ~2750	C-H stretch	Aldehyde
~1700-1720	C=O stretch	Aldehyde
~1580-1610	C=C and C=N stretch	Aromatic (Pyridine)
~1200-1250	C-F stretch	Aryl-Fluoride

Table 3: Mass Spectrometry (MS) Data

Mass spectrometry data provides information on the molecular weight and fragmentation pattern of the molecule.

m/z (mass-to-charge ratio)	Ion	Notes
125	$[M]^+$	Molecular ion peak, corresponding to the molecular weight of 5-Fluoro-2-formylpyridine (C_6H_4FNO). ^[1]
124	$[M-H]^+$	Loss of a hydrogen radical from the aldehyde group.
96	$[M-CHO]^+$	Loss of the formyl group (CHO).
79	$[C_5H_4N]^+$	Pyridine radical cation.

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **5-Fluoro-2-formylpyridine** is prepared by dissolving the sample in a deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$) in an NMR tube. The choice of solvent is critical to avoid interfering signals. 1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing. For ^{19}F NMR, an appropriate fluorine-containing standard is used.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of **5-Fluoro-2-formylpyridine**, which is a solid at room temperature, can be obtained using the KBr (potassium bromide) pellet method. A small amount of the sample is finely ground with dry KBr powder and then compressed under high pressure to form a transparent pellet. The pellet is then placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded. Alternatively, the spectrum can be obtained by dissolving the sample in a suitable solvent and analyzing it in a liquid cell.

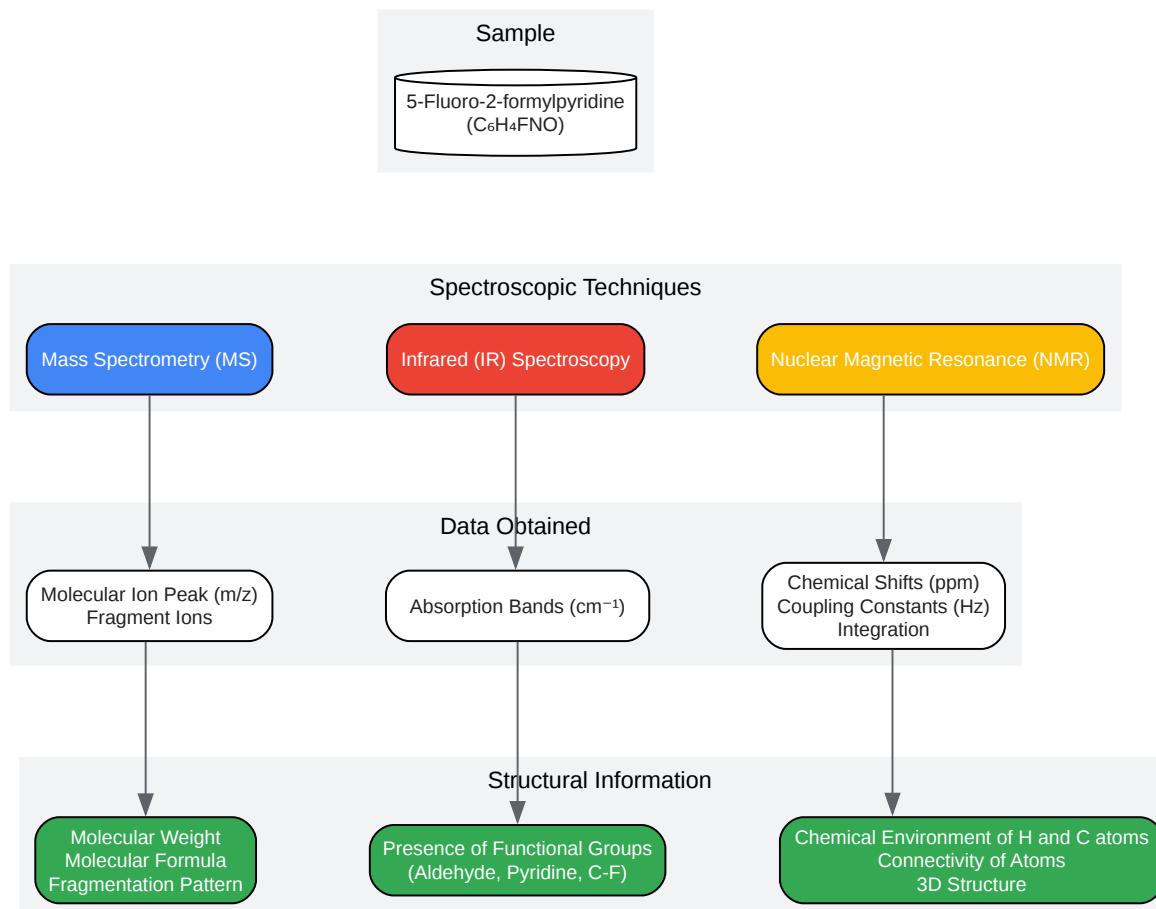
Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron ionization (EI) source coupled with a mass analyzer. The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **5-Fluoro-2-formylpyridine** using different spectroscopic techniques.

Spectroscopic Analysis of 5-Fluoro-2-formylpyridine

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